molecular formula C12H14ClNO4S B3024851 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-56-3

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B3024851
CAS No.: 321970-56-3
M. Wt: 303.76 g/mol
InChI Key: DZFXLKMJEOGJLV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14ClNO4S and a molecular weight of 303.76 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves several steps:

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds:

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is a synthetic compound that has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a carboxylic acid group at the 3-position and a 4-chlorophenylsulfonyl group at the 1-position. The molecular formula for this compound is C12H14ClNO4SC_{12}H_{14}ClNO_4S with a molecular weight of approximately 303.76 g/mol . The synthesis typically involves several steps that may be optimized using techniques such as continuous flow reactors to enhance yield and purity.

Antidiabetic Properties

Preliminary studies suggest that this compound may have applications in antidiabetic treatments. The presence of the piperidine nucleus is associated with various bioactivities, including glucose regulation and insulin control .

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions such as Alzheimer's disease and infections caused by urease-producing bacteria. In vitro studies indicate strong inhibitory activity against these enzymes, with some derivatives demonstrating IC50 values as low as 2.14 μM .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity . The structure-activity relationship analyses indicate that modifications to the piperidine ring can significantly affect antibacterial potency.

Case Studies

A series of derivatives based on the piperidine scaffold have been synthesized and evaluated for their biological activities. For instance, compounds bearing the sulfamoyl moiety demonstrated a range of pharmacological effects, including:

  • Antibacterial Action : Compounds exhibited varying degrees of activity against multiple bacterial strains.
  • Enzyme Inhibition : Several derivatives were identified as potent AChE inhibitors, with IC50 values indicating their potential therapeutic applications in neurodegenerative diseases.
  • Hypoglycemic Activity : Some derivatives were linked to glucose regulation, showcasing their utility in diabetes management .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the spatial arrangement of substituents on the piperidine ring significantly influences binding affinities to biological targets. For example:

CompoundAChE Inhibition IC50 (μM)Urease Inhibition IC50 (μM)Antibacterial Activity
Compound A19.85 ± 0.145.67 ± 0.02Moderate
Compound B15.00 ± 0.103.45 ± 0.01Strong
Compound C25.00 ± 0.2010.00 ± 0.05Weak

This table summarizes key findings from SAR analyses, indicating that specific modifications can enhance biological activity significantly.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXLKMJEOGJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321970-56-3
Record name 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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